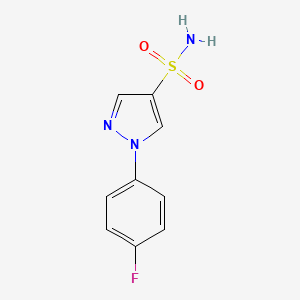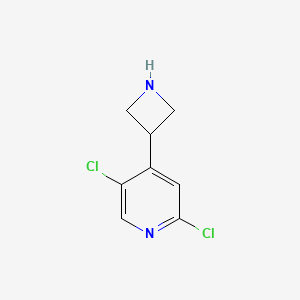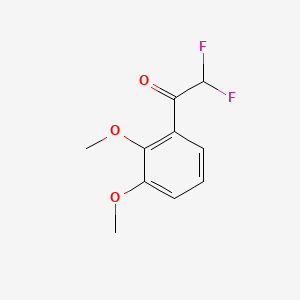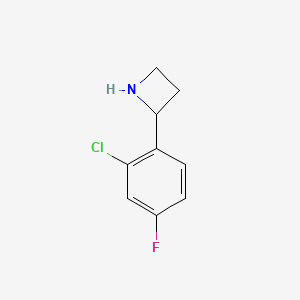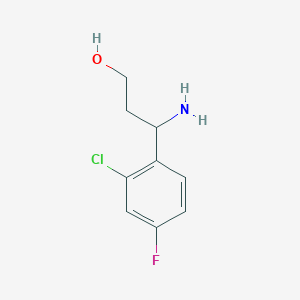![molecular formula C9H16O B13525161 4,4-Dimethyl-1-oxaspiro[2.5]octane CAS No. 170704-96-8](/img/structure/B13525161.png)
4,4-Dimethyl-1-oxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-oxaspiro[2.5]octane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with two methyl groups attached to the cyclohexane ring. The presence of the spiro linkage and the oxirane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable cyclohexanone derivative with an epoxide precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Substituted oxaspiro derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oxaspiro[2.5]octane
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern and the presence of two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar spirocyclic compounds. Its unique structure makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
170704-96-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-8(2)5-3-4-6-9(8)7-10-9/h3-7H2,1-2H3 |
Clave InChI |
WYELSWCDEIETOL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC12CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)

![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)




